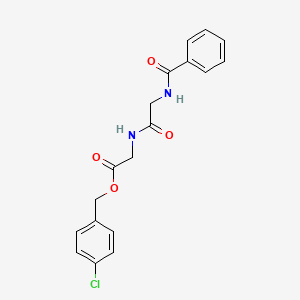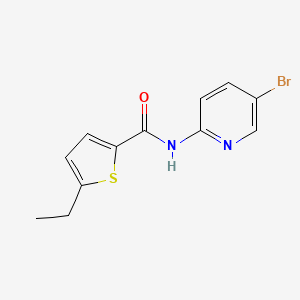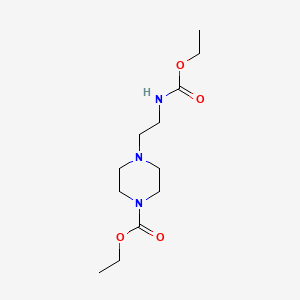![molecular formula C25H24N4O3 B4863584 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-ETHYL-N-PHENYLACETAMIDE](/img/structure/B4863584.png)
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-ETHYL-N-PHENYLACETAMIDE
Overview
Description
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-ETHYL-N-PHENYLACETAMIDE is a complex organic compound belonging to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various substituents
Preparation Methods
The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-ETHYL-N-PHENYLACETAMIDE involves several steps. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of dimethylformamide-dimethylacetal (DMF-DMA) with a suitable precursor can lead to the formation of the pyridopyrimidine core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-ETHYL-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a PARP-1 inhibitor, which is significant in cancer therapy.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and pathways.
Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes or interaction with molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing its normal function in DNA repair . This inhibition can lead to increased DNA damage in cancer cells, ultimately causing cell death. The molecular pathways involved include the DNA damage response and apoptosis pathways.
Comparison with Similar Compounds
Compared to other pyridopyrimidine derivatives, 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-ETHYL-N-PHENYLACETAMIDE stands out due to its specific substituents, which confer unique chemical and biological properties. Similar compounds include:
Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Other pyridopyrimidine derivatives: Variations in the substituents and functional groups can lead to differences in their chemical reactivity and biological effects.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-4-27(19-11-7-5-8-12-19)21(30)16-28-24(31)22-17(2)15-18(3)26-23(22)29(25(28)32)20-13-9-6-10-14-20/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFOWLJXLTXPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4863508.png)

![3-{[3-(2-Oxopyrrolidin-1-yl)propyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4863515.png)

![1-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]pyrrolidine](/img/structure/B4863542.png)


![ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE](/img/structure/B4863559.png)




![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-ethylglycinamide](/img/structure/B4863610.png)
![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4863617.png)
